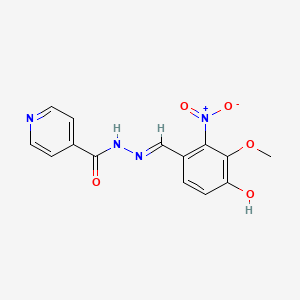
N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, also known as JNJ-42165279, is a small molecule inhibitor that has been developed to target the kappa opioid receptor (KOR). This compound has shown promising results in preclinical studies for the treatment of various disorders, including depression, anxiety, and drug addiction.
Wirkmechanismus
N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is a selective antagonist of the kappa opioid receptor (KOR). KORs are involved in the regulation of mood, stress, and pain perception. N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide binds to the KOR and prevents the activation of downstream signaling pathways, which results in the modulation of neurotransmitter release. This modulation of neurotransmitter release is thought to underlie the antidepressant, anxiolytic, and anti-addictive effects of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide have been extensively studied in preclinical models. This compound has been shown to increase the levels of dopamine and serotonin in certain brain regions, which are involved in the regulation of mood and reward. N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has also been shown to decrease the levels of corticotropin-releasing factor (CRF), which is involved in the stress response. These effects are thought to underlie the antidepressant and anxiolytic effects of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is its selectivity for the KOR. This compound does not bind to other opioid receptors, which reduces the risk of side effects associated with traditional opioid drugs. N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is its low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the development of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide. One of the main areas of research is the optimization of the pharmacokinetic properties of this compound, to improve its efficacy and reduce the risk of side effects. Another area of research is the identification of biomarkers that can predict the response to N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, which can help to identify patients who are most likely to benefit from this treatment. There is also ongoing research into the use of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide in combination with other drugs, to enhance its therapeutic effects. Finally, there is a need for further research into the safety and efficacy of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide in clinical trials, to determine its potential as a novel treatment for depression, anxiety, and addiction disorders.
Conclusion:
In conclusion, N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is a promising small molecule inhibitor that has shown potential for the treatment of depression, anxiety, and addiction disorders. This compound has a selective mechanism of action, with minimal side effects, and has been extensively studied in preclinical models. Further research is needed to optimize the pharmacokinetic properties of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, identify biomarkers of response, and evaluate its safety and efficacy in clinical trials. N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide represents a novel approach to the treatment of these disorders, and has the potential to improve the lives of millions of people worldwide.
Synthesemethoden
The synthesis of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2-fluorobenzylamine, which is then reacted with 3,3-diphenylpropylchloride to obtain N-(3,3-diphenylpropyl)-2-fluorobenzylamine. This intermediate is then reacted with 6-oxo-3-piperidinecarboxylic acid to obtain N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide. The synthesis of this compound has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied in preclinical models for the treatment of various disorders. One of the main applications of this compound is in the treatment of depression and anxiety. Studies have shown that N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can produce antidepressant and anxiolytic effects in animal models, without the side effects associated with traditional antidepressants. This compound has also shown promising results in the treatment of drug addiction, particularly opioid addiction. N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of opioid addiction.
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)-1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN2O2/c29-26-14-8-7-13-23(26)19-31-20-24(15-16-27(31)32)28(33)30-18-17-25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,24-25H,15-20H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPKKKBIGWWQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B6122860.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6122861.png)
![5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6122868.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)
![3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B6122884.png)

![(4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6122908.png)
![2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone](/img/structure/B6122912.png)

![4-isopropyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6122921.png)
![1-(2-methoxy-4-{[(2-methoxybenzyl)(methyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6122929.png)
![2-amino-6-(4-hydroxyphenyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]nicotinonitrile](/img/structure/B6122937.png)
![2-(2-methoxyethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B6122944.png)
![7-(cyclobutylmethyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122946.png)